molecular formula C25H20F3NO4 B3143112 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 517905-87-2

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

カタログ番号: B3143112
CAS番号: 517905-87-2
分子量: 455.4 g/mol
InChIキー: YOGSOMNKKBEWAJ-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a 3-(trifluoromethyl)phenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during elongation . The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . Its molecular formula is C₂₄H₂₀F₃NO₄, and it is primarily utilized in peptide research and drug discovery for constructing fluorinated bioactive peptides.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGSOMNKKBEWAJ-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517905-87-2
Record name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用機序

Target of Action

It’s known that this compound is a derivative of amino acids and is often used in solid-phase peptide synthesis. The specific targets would depend on the peptide sequence that this amino acid is part of.

Mode of Action

The mode of action of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is related to its role in peptide synthesis. The Fmoc group acts as a protective group for the amino acid, preventing unnecessary reactions during the synthesis process. Once the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product.

Result of Action

The result of the action of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is the successful synthesis of peptide chains with the desired sequence. The specific molecular and cellular effects would depend on the biological activity of the final peptide product.

Action Environment

The action, efficacy, and stability of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the efficiency of peptide synthesis and the stability of the Fmoc group.

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-3-amino-3-(3-trifluoromethylphenyl)propionic acid, is a synthetic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl substituent, enhances its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H23F3N2O4C_{28}H_{23}F_{3}N_{2}O_{4}, with a molecular weight of approximately 487.49 g/mol. The Fmoc group serves as a protective moiety in peptide synthesis, allowing for selective coupling reactions while maintaining the integrity of the amino acid.

Biological Activity

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is primarily linked to its role in peptide synthesis. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:

  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in human cancer cell lines. For instance, flow cytometry analyses demonstrated increased cell death rates in treated cells compared to controls.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially serving as leads for anti-inflammatory drug development.

The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is not fully elucidated but is believed to involve:

  • Interaction with Biological Macromolecules : The compound likely interacts with proteins and nucleic acids, influencing their functions and leading to biological responses.
  • Peptide Formation : As a building block in peptide synthesis, its incorporation into peptides can alter the pharmacokinetics and dynamics of the resulting molecules.

Synthesis

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves several steps, including:

  • Protection of Amino Groups : The Fmoc group is introduced to protect the amino functionality during subsequent reactions.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids or peptides using standard peptide coupling techniques.
  • Deprotection : After synthesis, the Fmoc group can be removed to yield the free amino acid or peptide.

Case Studies

Several case studies have explored the biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid:

  • Study on Anti-Cancer Activity :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays.
    • Findings : Significant cytotoxicity was observed at higher concentrations, indicating potential as an anticancer agent.
  • Investigation into Anti-inflammatory Properties :
    • Objective : To assess the modulation of pro-inflammatory cytokines.
    • Methodology : In vitro models were used to measure cytokine levels post-treatment.
    • Findings : The compound showed promise in reducing levels of TNF-alpha and IL-6, suggesting anti-inflammatory potential.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights distinct properties:

Compound NameStructureUnique Features
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesis
Ethyl GlycinateEthyl GlycinateSimpler structure for basic peptides
Boc-Amino AcidBoc-Amino AcidDifferent protection strategy affecting reactivity

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

Table 1: Substituent Impact on Key Properties
Compound Name Substituent (Position) Electronic Effect LogP (Predicted) Notable Applications/Findings References
Target Compound -CF₃ (3-) Electron-withdrawing ~4.2 Peptide synthesis, enhanced stability
(R)-3-((Fmoc)amino)-3-(3-nitrophenyl)propanoic acid -NO₂ (3-) Electron-withdrawing ~3.8 Potential nitro-group reactivity
(R)-3-((Fmoc)amino)-3-(2-fluorophenyl)propanoic acid -F (2-) Electron-withdrawing ~3.5 Immunoassay cross-reactivity studies
(R)-3-((Fmoc)amino)-3-(4-hydroxyphenyl)propanoic acid -OH (4-) Electron-donating ~2.9 Increased solubility, metabolic probes
(R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid -C(CH₃)₃ (4-) Steric bulk ~5.1 Steric hindrance in peptide folding
Key Observations:
  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂, -F): Enhance stability against enzymatic degradation due to reduced electron density on the phenyl ring . The -CF₃ group in the target compound increases lipophilicity (LogP ~4.2), favoring membrane permeability in drug design . Nitro (-NO₂) analogs (e.g., ) may exhibit higher reactivity in reduction or nucleophilic substitution reactions .
  • Electron-Donating Groups (e.g., -OH):

    • Hydroxyl-substituted analogs () show reduced LogP (~2.9–3.1) and improved aqueous solubility, making them suitable for pharmacokinetic studies .
Cross-Reactivity in Immunoassays
  • Structurally similar compounds (e.g., 2-fluoro vs. 3-CF₃ derivatives) may exhibit cross-reactivity in competitive immunoassays due to shared Fmoc and phenyl motifs .
  • The trifluoromethyl group’s distinct electronic profile reduces cross-reactivity compared to nitro or hydroxyl analogs, enabling selective detection .
Bioactivity and Drug Design
  • Nitro-substituted aryl groups (e.g., ) have been linked to antimycobacterial activity in heteroaryl derivatives, though this is substituent-position-dependent .
  • The -CF₃ group in the target compound is a bioisostere for -Cl or -Br, offering improved metabolic stability in drug candidates .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid?

  • Methodology : Synthesis optimization requires careful control of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for Fmoc-protected amino acid couplings due to their ability to dissolve polar intermediates .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., racemization) while ensuring efficient coupling .
  • Reaction time : Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion without over-reaction.
    • Key challenge : Balancing yield (>80%) with enantiomeric purity (>99% ee), which may require chiral column chromatography or recrystallization .

Q. What is the role of the Fmoc protecting group in this compound’s applications?

  • Function : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-sensitive functionalities .
  • Advantages over other groups : Fmoc is preferred for its orthogonality with tert-butyl (t-Bu) and allyloxycarbonyl (Alloc) protecting groups, enabling multi-step synthesis of complex peptides .

Q. How should researchers purify this compound to ensure high purity for biological assays?

  • Purification steps :

Crude isolation : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.

Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves enantiomers and removes residual trifluoromethylphenyl derivatives .

Lyophilization : Freeze-drying aqueous fractions yields a stable powder for storage .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence this compound’s interaction with biological targets?

  • Mechanistic insight : The R-configuration dictates spatial orientation of the trifluoromethylphenyl group, affecting binding to enzymes or receptors. For example, in protease inhibition studies, the R-enantiomer may exhibit higher affinity due to complementary hydrophobic interactions with active sites .
  • Experimental validation : Circular dichroism (CD) spectroscopy and X-ray crystallography can correlate stereochemistry with bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Case example : If the compound shows variable IC50 values in enzymatic assays:

  • Variable factors : pH (affects ionization of the carboxylic acid group), buffer composition (e.g., divalent cations chelate the compound), or assay temperature .
  • Resolution : Standardize assay conditions (e.g., pH 7.4, 25°C) and validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Data interpretation : Consider impurities (e.g., residual DMF) that may interfere with assays; quantify via LC-MS .

Q. How can researchers leverage the trifluoromethyl group for structure-activity relationship (SAR) studies?

  • Design approach : Synthesize analogs with substituents like -CF3, -F, or -Cl at the 3-position of the phenyl ring to assess electronic and steric effects on bioactivity .
  • Key findings : The -CF3 group enhances metabolic stability and lipophilicity (logP), improving membrane permeability in cellular assays .
  • Tools : Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding modes relative to substituent size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。